molecular formula C5H5N3O2S2 B6259980 imidazo[2,1-b][1,3]thiazole-5-sulfonamide CAS No. 2138042-47-2

imidazo[2,1-b][1,3]thiazole-5-sulfonamide

Cat. No.: B6259980
CAS No.: 2138042-47-2
M. Wt: 203.2 g/mol
InChI Key: YFGFWNVAKXYNOT-UHFFFAOYSA-N
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Description

Imidazo[2,1-b][1,3]thiazole-5-sulfonamide is a heterocyclic compound characterized by a fused imidazole and thiazole ring system

Synthetic Routes and Reaction Conditions:

  • Conventional Synthesis: The compound can be synthesized through the cyclization of thiosemicarbazones with chloroacetic acid under acidic conditions.

  • Microwave-Assisted Synthesis: This method involves the use of microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times.

  • Industrial Production Methods: Large-scale production often employs continuous flow reactors to ensure consistent quality and efficiency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form sulfonyl chlorides or sulfonic acids.

  • Reduction: Reduction reactions can convert the sulfonamide group to a primary amine.

  • Substitution: Nucleophilic substitution reactions can introduce various functional groups at the imidazole or thiazole rings.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Utilizing nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed:

  • Sulfonyl Chlorides: Useful intermediates in the synthesis of other sulfonamide derivatives.

  • Primary Amines: Key building blocks for pharmaceuticals and agrochemicals.

  • Functionalized Imidazoles/Thiazoles: Serve as precursors for various biologically active compounds.

Scientific Research Applications

Imidazo[2,1-b][1,3]thiazole-5-sulfonamide has found applications in several scientific research areas:

  • Medicinal Chemistry: It has been investigated for its antimicrobial, antifungal, and anticancer properties[_{{{CITATION{{{2{Design, synthesis and biological evaluation of benzo-[ d ]-imidazo-2,1 ...[{{{CITATION{{{_3{Studies on imidazo[2,1-b][1,3]benzothiazole derivatives as new ...](https://link.springer.com/article/10.1007/s42452-020-03726-7).

  • Material Science: The compound's unique structure makes it a candidate for developing advanced materials with specific electronic and optical properties.

  • Biology: It has been used as a tool in studying biological pathways and molecular interactions.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

  • Antimicrobial Activity: It disrupts bacterial cell wall synthesis by inhibiting key enzymes involved in the process.

  • Anticancer Activity: It induces apoptosis in cancer cells by interfering with the cell cycle and promoting cell death.

  • Molecular Pathways: It modulates signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell proliferation and survival.

Comparison with Similar Compounds

Imidazo[2,1-b][1,3]thiazole-5-sulfonamide is unique due to its fused ring structure and sulfonamide group. Similar compounds include:

  • Imidazo[2,1-b]thiazole-5-carboxamide: Known for its anti-tuberculosis activity.

  • Imidazo[2,1-b]benzothiazole derivatives: Used as radiosensitizers and anticarcinogenic agents.

  • Thiazole-based heterocycles: Employed in various pharmaceutical applications.

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Properties

IUPAC Name

imidazo[2,1-b][1,3]thiazole-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O2S2/c6-12(9,10)4-3-7-5-8(4)1-2-11-5/h1-3H,(H2,6,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGFWNVAKXYNOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC=C(N21)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138042-47-2
Record name imidazo[2,1-b][1,3]thiazole-5-sulfonamide
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